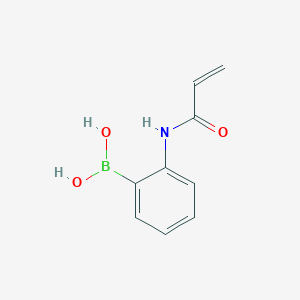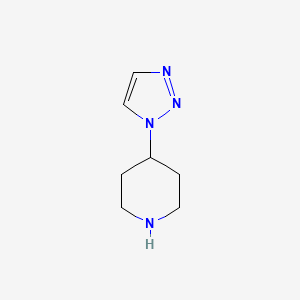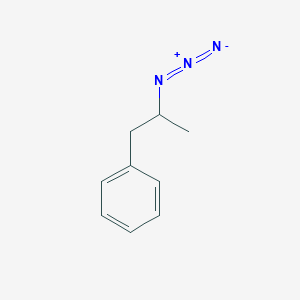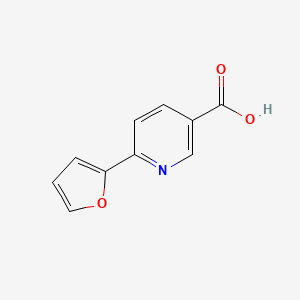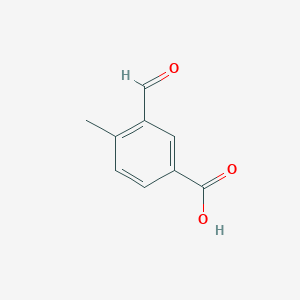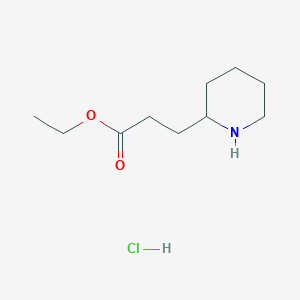
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the CAS Number: 7599-21-5 . It has a molecular weight of 221.73 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10 (12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a powder . It has a melting point range of 111-116 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride and its derivatives have shown promise as anticancer agents. A study by (Dimmock et al., 1998) demonstrated significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential for treating cancers like colon cancer.
2. Biomedical Applications
In the field of biomedical materials, derivatives of ethyl 3-(piperidin-2-yl)propanoate hydrochloride have been utilized. For instance, (Martino et al., 2012) explored the use of these compounds in the synthesis of biodegradable polymers, potentially useful in gene delivery and other biomedical applications.
3. Antimicrobial Activities
Research on ethyl 3-(piperidin-2-yl)propanoate hydrochloride derivatives has also included antimicrobial studies. A study conducted by (Ovonramwen et al., 2019) synthesized and characterized a novel compound for its moderate antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
4. Neuropharmacological Research
This compound has been part of research in neuropharmacology as well. Studies like those by (Price et al., 2005) have investigated its analogues for potential modulation of cannabinoid receptors, contributing to our understanding of neurological processes and potential therapeutic applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-piperidin-2-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUUTOUWUKVRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | |
CAS RN |
7599-21-5 |
Source


|
| Record name | NSC405972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

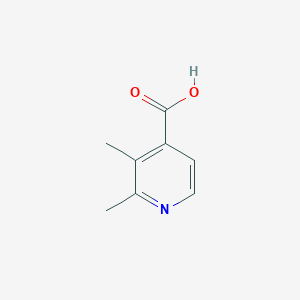
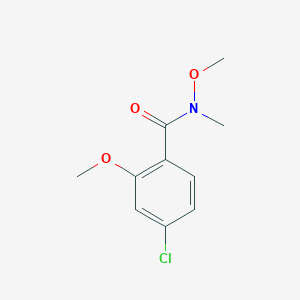
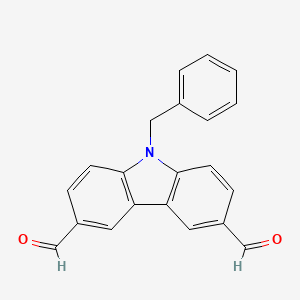
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
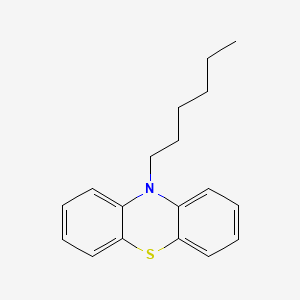
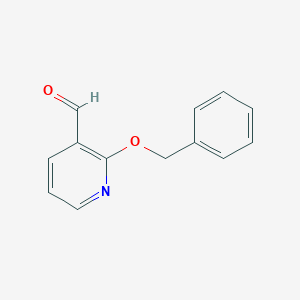
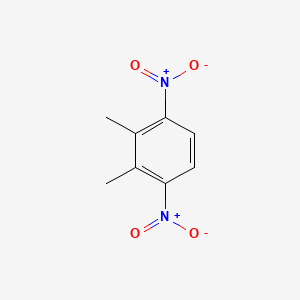
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
